4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide
Overview
Description
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including treatments for infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparison with Similar Compounds
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzene-1-sulfonamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer agent that inhibits gastric acid secretion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-11-9-14(12(2)8-13(11)15)21(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYIHKVWARMNQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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